

# Application Notes and Protocols for the Quantification of Lamivudine Salicylate

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Compound of Interest		
Compound Name:	Lamivudine salicylate	
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#### Introduction

Lamivudine, an essential antiretroviral medication, is a synthetic nucleoside analogue that inhibits HIV reverse transcriptase and hepatitis B virus polymerase.[1] Accurate and reliable quantification of Lamivudine in its various salt forms, including **Lamivudine salicylate**, is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and therapeutic drug monitoring.[2] These application notes provide detailed protocols for the quantification of Lamivudine using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, two of the most common and accessible analytical techniques.[3][4] The methods described are applicable to **Lamivudine salicylate**, with considerations for the stoichiometry of the salt during sample preparation.

## Method 1: Quantification of Lamivudine by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly specific, sensitive, and robust method for the quantification of Lamivudine in bulk drug, pharmaceutical dosage forms, and biological matrices.[2][5] The principle of this method is the separation of Lamivudine from other components in a sample based on its differential partitioning between a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase.[6] Detection is typically achieved using a UV detector at the wavelength of maximum absorbance for Lamivudine.[7]



Experimental Protocol: Isocratic RP-HPLC Method

This protocol describes a simple isocratic RP-HPLC method for the quantification of Lamivudine in pharmaceutical formulations.

- 1. Instrumentation and Chromatographic Conditions:
- HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, autosampler, and data acquisition software.
- Column: Hypersil BDS C18, 150 mm x 4.6 mm, 5 μm particle size.[5]
- Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer)
  and acetonitrile in a 60:40 v/v ratio.[5]
- Flow Rate: 1.0 mL/min.[5]
- Injection Volume: 20 μL.[7]
- Column Temperature: Ambient.
- Detection Wavelength: 274 nm.[5]
- Run Time: Approximately 10 minutes.[8]
- 2. Reagent and Sample Preparation:
- Standard Stock Solution (100  $\mu$ g/mL): Accurately weigh 10 mg of Lamivudine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-30 μg/mL).[7]
- Sample Preparation (from Tablets):
  - Weigh and finely powder not fewer than 20 tablets.



- Accurately weigh a portion of the powder equivalent to 15 mg of Lamivudine and transfer to a 100 mL volumetric flask.[5]
- Add approximately 70 mL of diluent (mobile phase) and sonicate for 10 minutes to ensure complete dissolution.[5][6]
- Dilute to volume with the diluent and mix well.
- Filter the solution through a 0.45 μm syringe filter.[6]
- Dilute 10 mL of the filtrate to 100 mL with the mobile phase.
- 3. System Suitability and Analysis:
- Inject the standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and %RSD of peak areas.
- Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
- Inject the sample solution and determine the concentration of Lamivudine from the calibration curve.

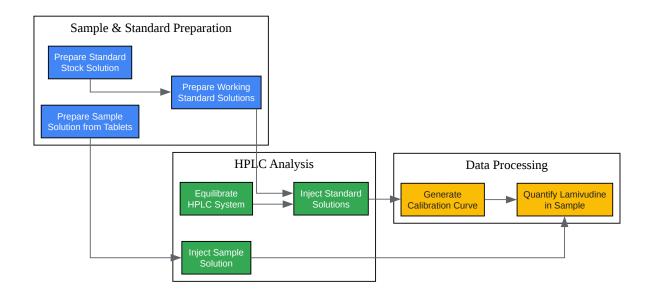
Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for the RP-HPLC quantification of Lamivudine.



Parameter	Typical Value/Range	Reference
Linearity Range	3.75–22.50 μg/mL	[5]
Correlation Coefficient (r²)	> 0.999	[7]
Accuracy (% Recovery)	98–102%	[5]
Precision (%RSD)	< 2%	[2]
Limit of Detection (LOD)	0.477 μg/mL	[5]
Limit of Quantification (LOQ)	1.4454 μg/mL	[5]
Retention Time	~3.16 min	[7]

Workflow for RP-HPLC Analysis of Lamivudine



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Caption: General workflow for the quantification of Lamivudine by RP-HPLC.



## Method 2: Quantification of Lamivudine by UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of Lamivudine in bulk and pharmaceutical dosage forms.[9] The method is based on the measurement of the absorbance of a Lamivudine solution at its wavelength of maximum absorbance (λmax).[10]

Experimental Protocol: UV Spectrophotometric Method

This protocol details a straightforward UV spectrophotometric method for Lamivudine quantification.

- 1. Instrumentation and Analytical Conditions:
- Spectrophotometer: A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
- Solvent: Methanol.[10]
- Wavelength of Maximum Absorbance (λmax): Approximately 270 nm.[10]
- Scan Range: 200-400 nm for determining λmax.
- 2. Reagent and Sample Preparation:
- Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of Lamivudine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[8]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 5-15 μg/mL).[10]
- Sample Preparation (from Tablets):
  - Weigh and powder 20 tablets.



- Transfer a quantity of the powder equivalent to 100 mg of Lamivudine into a volumetric flask containing 25 mL of methanol.[10]
- Sonicate for approximately 5 minutes to aid dissolution.[10]
- Take 10 mL of the supernatant and dilute to 100 mL with methanol.[10]

#### 3. Analysis:

- Record the absorbance of the working standard solutions at the λmax against a methanol blank.
- Construct a calibration curve by plotting absorbance versus concentration.
- Measure the absorbance of the sample solution and determine the concentration of Lamivudine from the calibration curve or by using the regression equation.[8]

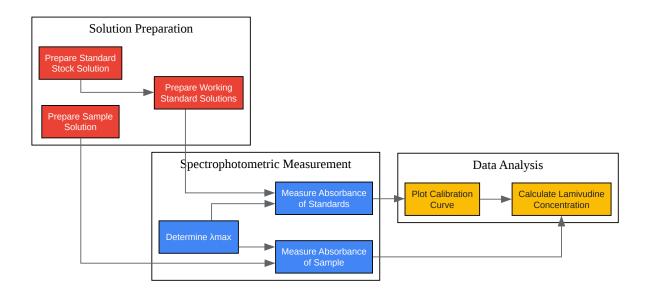
Data Presentation: UV Spectrophotometric Method Validation Parameters

The following table summarizes typical validation parameters for the UV spectrophotometric quantification of Lamivudine.

Parameter	Typical Value/Range	Reference
Linearity Range	10-60 μg/mL	
Correlation Coefficient (r²)	> 0.998	
Accuracy (% Recovery)	98-102%	[10]
Molar Absorptivity	$1.155 \times 10^{3}  \text{L mol}^{-1}  \text{cm}^{-1}$	[8]
Sandell's Sensitivity	0.02265 μg/cm²	[8]

Workflow for UV-Vis Spectrophotometric Analysis of Lamivudine





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Caption: General workflow for Lamivudine analysis by UV-Vis spectrophotometry.

#### Conclusion

Both RP-HPLC and UV-Visible spectrophotometry are suitable methods for the quantification of **Lamivudine salicylate** in pharmaceutical preparations. The choice of method will depend on the specific requirements of the analysis. HPLC offers higher specificity and is ideal for stability-indicating assays and analysis in complex matrices.[11] UV spectrophotometry, on the other hand, is a simpler, faster, and more economical option for routine quality control of bulk drug and simple dosage forms.[8] The provided protocols and validation data serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.

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